
N-炔丙基-1(S)-氨基茚满
描述
N-炔丙基-1(S)-氨基茚满是一种有机化合物,以其显著的药理特性而闻名。它是氨基茚满的衍生物,并在氮原子上连接了一个炔丙基。该化合物因其潜在的神经保护作用以及作为单胺氧化酶B(MAO-B)的选择性抑制剂而受到关注。
科学研究应用
N-炔丙基-1(S)-氨基茚满具有广泛的科学研究应用:
化学: 它被用作合成复杂有机分子的构建块。
生物学: 研究该化合物的潜在神经保护特性和对神经退行性疾病的潜在治疗作用。
医学: 它作为MAO-B的选择性抑制剂,使其成为治疗帕金森病等疾病的候选药物.
工业: 该化合物用于开发药物和其他生物活性分子.
作用机制
N-炔丙基-1(S)-氨基茚满主要通过抑制单胺氧化酶B(MAO-B)发挥作用。通过抑制这种酶,该化合物会增加大脑中多巴胺和其他单胺的水平,这有助于缓解神经退行性疾病的症状。 此外,据证实它具有神经保护作用,可通过减少氧化应激并促进多巴胺能神经元的存活 .
生化分析
Biochemical Properties
N-Propargyl-1(S)-aminoindan has been found to interact with various enzymes and proteins. It has been reported to be involved in controlling the cellular redox state, mainly by inhibiting nitric oxide synthase enzymes . It has also been demonstrated to be involved in protein kinase C (PKC) and MAPK activation .
Cellular Effects
N-Propargyl-1(S)-aminoindan has shown to have significant effects on various types of cells and cellular processes. It has been reported to reduce the rate of neuronal cell loss in vitro . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-Propargyl-1(S)-aminoindan exerts its effects through various mechanisms. It has been reported to inhibit monoamine oxidases (MAO) and cysteine proteases . It also induces neurotrophic factors .
Temporal Effects in Laboratory Settings
It has been reported to have neuroprotective properties .
Metabolic Pathways
N-Propargyl-1(S)-aminoindan is involved in various metabolic pathways. It has been reported to interact with enzymes and cofactors, affecting metabolic flux or metabolite levels .
准备方法
合成路线和反应条件
N-炔丙基-1(S)-氨基茚满的合成通常涉及在还原剂(如硼氢化钠和乙酸)存在下,1-茚满酮与炔丙胺反应 。该反应产生N-炔丙基-1-氨基茚满,可以进一步纯化并转化为其对映异构体。
工业生产方法
N-炔丙基-1(S)-氨基茚满的工业生产通常涉及使用与实验室条件类似的反应条件的大规模合成。 该过程可能包括额外的纯化和对映体分离步骤,以确保最终产物的所需立体化学 .
化学反应分析
反应类型
N-炔丙基-1(S)-氨基茚满经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将其转化为不同的还原形式。
取代: 炔丙基可以在适当条件下被其他官能团取代.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 炔丙基溴化物或氯化物等试剂用于取代反应.
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生氧化物,而取代反应可以产生各种取代衍生物 .
相似化合物的比较
类似化合物
雷沙吉兰: 另一种具有类似神经保护特性的MAO-B抑制剂。
司来吉兰: 一种用于治疗帕金森病的著名MAO-B抑制剂。
拉多斯替吉尔: 一种具有MAO-B抑制和神经保护作用的化合物.
独特性
N-炔丙基-1(S)-氨基茚满由于其特定的立体化学及其能够选择性抑制MAO-B而不会产生苯丙胺类代谢产物而具有独特性。 这使其成为治疗神经退行性疾病的长期使用的更安全、更有效的选择 .
属性
IUPAC Name |
(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKEQAAGRXIBM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN[C@H]1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232866 | |
| Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185517-74-2 | |
| Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185517-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185517-74-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Rasagiline, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KM7HJ6CBA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q1: Does the binding difference between N-Propargyl-1(S)-aminoindan and Rasagiline affect their ability to inhibit MAO B?
A2: Yes, the difference in binding conformation influences the inhibitory potency towards MAO B. While both compounds inactivate the enzyme, Rasagiline exhibits a significantly higher specificity for MAO B compared to N-Propargyl-1(S)-aminoindan []. This difference in potency highlights the importance of the specific interactions between the inhibitor's indan ring and the enzyme's active site for achieving selective and effective MAO B inhibition.
Q2: What is the significance of understanding these structural differences in MAO B inhibitors?
A3: Uncovering the detailed interactions between MAO B and its inhibitors, like the contrasting binding modes of N-Propargyl-1(S)-aminoindan and Rasagiline, is crucial for drug design []. By understanding these structural nuances, researchers can tailor modifications to the inhibitor's scaffold. This structure-guided approach holds the potential to develop new MAO B inhibitors with enhanced selectivity, improved potency, and potentially, reduced side effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

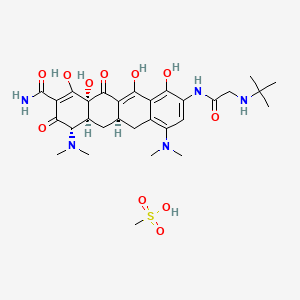

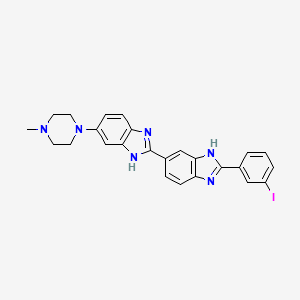
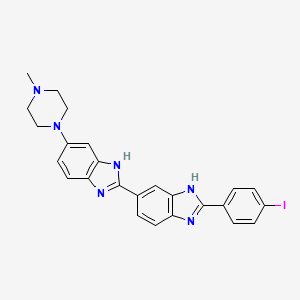
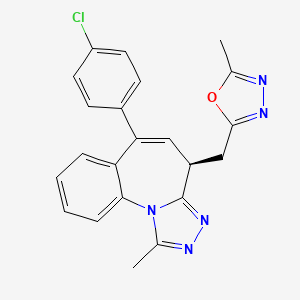
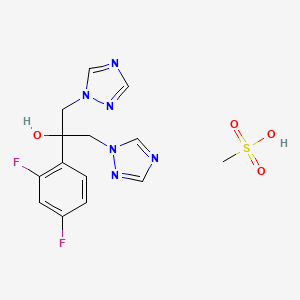

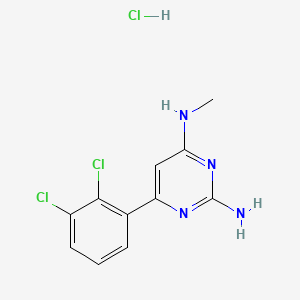
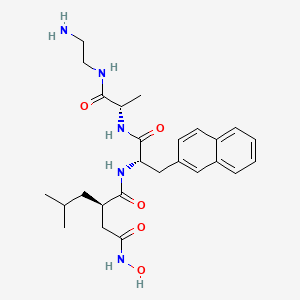
![(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B1139320.png)


